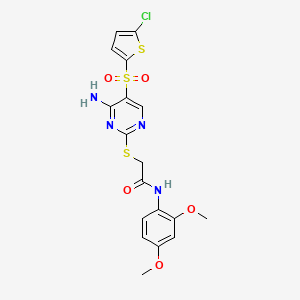

![molecular formula C20H13ClN2O3 B2989818 N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338417-57-5](/img/structure/B2989818.png)

N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide, commonly referred to as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play an important role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.

Scientific Research Applications

Catalysis in Chemical Synthesis

This compound can be used as a catalyst in the synthesis of pyridine derivatives. Pyridine derivatives are significant in chemistry due to their wide range of biological activities, such as anti-microbial agents and anti-inflammatory properties . The compound’s ability to act as a catalyst is attributed to its high surface area and the ease of separation from the reaction medium, especially when used in the form of magnetically recoverable nano-catalysts .

Antimicrobial Activity

The antimicrobial properties of this compound are noteworthy. It has been synthesized and evaluated for its effectiveness against various bacterial strains, including Gram-positive bacteria and MRSA strains . Its structure allows for the formation of intermolecular hydrogen bonds, which contribute to its antimicrobial activity .

Diabetes Management

In the field of medical research, this compound has shown potential in the management of diabetes. It may be applied in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and type 1 diabetes . Its efficacy in reducing blood glucose levels makes it a candidate for further research in diabetes treatment .

Cancer Research

The compound’s role in cancer research is linked to its ability to form diverse polyheterocyclic ring systems, which are crucial in medicinal chemistry. These systems can modulate the functions of receptors or enzymes, leading to the discovery of novel biologically active molecules with potential anti-cancer properties .

Cardiovascular Disease Treatment

Derivatives of this compound have been reported as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia, which is closely related to cardiovascular diseases . Additionally, its structural characteristics may allow for applications in the treatment of hypertension and other cardiovascular conditions .

Material Science and Organometallic Chemistry

The compound’s unique structural characteristics make it suitable for applications in material science and organometallic chemistry. It can be involved in proton- and charge-transfer processes, which are essential for studying the properties of materials and their interactions with biological systems .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole and pyridine derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to exhibit strong antiparasitic activity . They are weak inhibitors of the plasmodial enzyme Pf GSK-3 but inhibit the proliferation of erythrocytic parasite forms much more strongly .

Biochemical Pathways

Similar compounds have been shown to have a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds, such as pyridine derivatives, have been consistently incorporated in a diverse range of drug candidates approved by the fda , suggesting that they may have favorable ADME properties.

Result of Action

Similar compounds have been shown to exhibit strong antiparasitic activity , suggesting that they may have significant effects on parasitic organisms.

Action Environment

The biological activity of similar compounds, such as indole and pyridine derivatives, suggests that they may be influenced by a variety of environmental factors .

properties

IUPAC Name |

N-(4-chlorophenyl)-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O3/c1-11-15(19(25)23-13-8-6-12(21)7-9-13)10-16-18(24)14-4-2-3-5-17(14)26-20(16)22-11/h2-10H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOXBUYITQSTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2989735.png)

![6-(2,6-difluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989738.png)

![N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide](/img/structure/B2989739.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2989740.png)

![2-(3-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2989741.png)

![N-[2-[(3-Ethoxycyclobutyl)-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2989748.png)

![N-[4-[3-(2-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2989749.png)

![1-Methyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2989751.png)

![3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2989753.png)

![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2989755.png)